molecular formula C31H33NO4 B13449992 2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol(DMTr-N-phenyldiethanolamine)

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol(DMTr-N-phenyldiethanolamine)

Cat. No.: B13449992
M. Wt: 483.6 g/mol
InChI Key: ZBPKXWXTYIXEDH-UHFFFAOYSA-N
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Description

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol is a complex organic compound with a molecular formula of C30H31NO3. It is characterized by the presence of multiple aromatic rings and ether linkages, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound’s multiple aromatic rings and ether linkages allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: This compound shares a similar structure but lacks the additional aromatic rings and ether linkages.

    4-Methoxyphenethylamine: Another structurally related compound, differing mainly in the functional groups attached to the aromatic ring.

Uniqueness

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol is unique due to its complex structure, which includes multiple aromatic rings and ether linkages

Properties

Molecular Formula

C31H33NO4

Molecular Weight

483.6 g/mol

IUPAC Name

2-[N-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl]anilino]ethanol

InChI

InChI=1S/C31H33NO4/c1-34-29-17-13-26(14-18-29)31(25-9-5-3-6-10-25,27-15-19-30(35-2)20-16-27)36-24-22-32(21-23-33)28-11-7-4-8-12-28/h3-20,33H,21-24H2,1-2H3

InChI Key

ZBPKXWXTYIXEDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN(CCO)C4=CC=CC=C4

Origin of Product

United States

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